4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
CAS No.: 2172538-54-2
Cat. No.: VC7186470
Molecular Formula: C7H5ClIN3
Molecular Weight: 293.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172538-54-2 |
|---|---|
| Molecular Formula | C7H5ClIN3 |
| Molecular Weight | 293.49 |
| IUPAC Name | 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C7H5ClIN3/c1-4-5(9)6-7(8)10-2-3-12(6)11-4/h2-3H,1H3 |
| Standard InChI Key | JJGZPAARORHTIG-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN=C(C2=C1I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine, reflects its substitution pattern: a chlorine atom at position 4, an iodine atom at position 3, and a methyl group at position 2 of the pyrazolo[1,5-a]pyrazine scaffold . The molecular formula C₇H₅ClIN₃ corresponds to a molar mass of 293.49 g/mol, with an XLogP3 value of 2, indicating moderate lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2172538-54-2 |
| Molecular Formula | C₇H₅ClIN₃ |
| Molecular Weight | 293.49 g/mol |
| XLogP3 | 2 |
| InChI Key | JJGZPAARORHTIG-UHFFFAOYSA-N |
The InChI string (InChI=1S/C7H5ClIN3/c1-4-5(9)6-7(8)10-2-3-12(6)11-4/h2-3H,1H3) provides a machine-readable representation of its atomic connectivity, enabling precise database searches .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyrazine derivatives exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic heterocycles . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.45 ppm in CDCl₃) and aromatic protons (δ 6.46–8.55 ppm), as observed in structurally related iodinated pyrazolo-pyrazines .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine typically involves multistep sequences starting from simpler heterocyclic precursors. A common strategy employs iodination and chlorination of preformed pyrazolo[1,5-a]pyrazine intermediates.
Halogenation Reactions
Recent methodologies from ACS Omega demonstrate that 3-iodo-pyrazolo[1,5-a]pyrimidines can be synthesized via copper-catalyzed halogen exchange or direct electrophilic iodination . For example, 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (3aa) was obtained in 90–96% yield using iodobenzene diacetate as an iodinating agent . While these protocols target pyrimidine analogs, analogous conditions are applicable to pyrazine systems, with adjustments for ring nitrogen basicity.
Cyclization Strategies
Alternative approaches leverage Diels-Alder cycloadditions or condensation reactions to construct the bicyclic core. A 2021 review highlighted the use of N-propargylic sulfonylhydrazones in [4 + 2] cycloadditions to form pyrazolo[1,5-a]pyrimidines, a method adaptable to pyrazine derivatives by modifying the diene/dienophile pair .
Scalability and Industrial Production
Industrial-scale synthesis requires optimization for cost and safety, particularly given the use of hazardous iodinating reagents. Continuous-flow reactors and catalytic recycling systems are under investigation to improve atom economy and reduce waste .
Reactivity and Physicochemical Behavior
Halogen Bonding and Supramolecular Interactions
The iodine atom at position 3 participates in halogen bonding, a phenomenon critical to crystal packing and molecular recognition. In related compounds, iodine forms non-covalent interactions with electron-rich sites (e.g., carbonyl oxygens), influencing solubility and solid-state stability .
Stability and Degradation
Preliminary stability studies suggest that the compound is sensitive to UV light and elevated temperatures, necessitating storage in amber vials under inert atmospheres. Hydrolytic degradation pathways remain uncharacterized but are hypothesized to involve nucleophilic displacement of chlorine or iodine under basic conditions.
Applications in Medicinal Chemistry
Anticancer Activity
Though direct biological data for this compound is limited, pyrazolo[1,5-a]pyrazine derivatives have shown promise as kinase inhibitors and apoptosis inducers. For instance, structurally similar pyrazolo[1,5-a]pyrimidines exhibit nanomolar IC₅₀ values against CDK2 and EGFR kinases . The iodine atom’s role in enhancing membrane permeability and target binding affinity is a subject of ongoing research .
Enzymatic Inhibition
The chloro and iodo substituents may modulate interactions with enzymatic active sites. A 2023 study reported that 3-bromo-7-arylpyrazolo[1,5-a]pyrimidines inhibit monoamine oxidases (MAOs) with selectivity for MAO-B over MAO-A . Substituting bromine with iodine could alter inhibitory potency due to differences in van der Waals radii and electronegativity.
Research Frontiers and Challenges
Material Science Applications
Emerging studies explore the photophysical properties of iodinated heterocycles for organic light-emitting diodes (OLEDs). The heavy atom effect of iodine may enhance intersystem crossing, leading to delayed fluorescence—a property yet to be tested in this compound .
Synthetic Challenges
Key hurdles include:
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Regioselectivity: Controlling halogen placement during electrophilic substitution.
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Purification: Separating isomers formed during iodination.
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Sustainability: Replacing toxic reagents (e.g., iodobenzene diacetate) with greener alternatives.
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